N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents under controlled conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiadiazole intermediate.
Formation of Nitrobenzamide Moiety: The final step involves the coupling of the chlorobenzyl-thiadiazole intermediate with a nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((2-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
Uniqueness
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is unique due to the presence of the chlorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S2/c1-10-12(6-4-8-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-5-2-3-7-13(11)18/h2-8H,9H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZBKXTVXFSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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